Propionaldehyde ethylimine
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Overview
Description
Propionaldehyde ethylimine is an organic compound with the molecular formula C₅H₁₁N and a molecular weight of 85.1475 g/mol . It is also known by its IUPAC name, ethyl propylidene amine . This compound is characterized by the presence of an imine group (C=N) and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Propionaldehyde ethylimine can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with ethylamine under acidic conditions to form the imine derivative . The reaction typically proceeds as follows:
Nucleophilic Addition: Ethylamine attacks the carbonyl carbon of propionaldehyde, forming a tetrahedral intermediate.
Dehydration: The intermediate loses a molecule of water, resulting in the formation of this compound.
Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and yield .
Chemical Reactions Analysis
Propionaldehyde ethylimine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment .
Scientific Research Applications
Propionaldehyde ethylimine has several scientific research applications:
Mechanism of Action
The mechanism of action of propionaldehyde ethylimine involves the formation of imine bonds with target molecules. The imine group (C=N) can undergo nucleophilic attack, leading to the formation of various derivatives . This reactivity makes it a valuable intermediate in organic synthesis and biochemical studies.
Comparison with Similar Compounds
Propionaldehyde ethylimine can be compared with other similar compounds, such as:
Acetaldehyde ethylimine: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
Butyraldehyde ethylimine: Has a longer carbon chain, which affects its physical properties and reactivity.
Propionaldehyde methylimine: Contains a methyl group instead of an ethyl group, resulting in different chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
CAS No. |
18328-91-1 |
---|---|
Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
N-ethylpropan-1-imine |
InChI |
InChI=1S/C5H11N/c1-3-5-6-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
ZVYCPFCNAXPUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NCC |
Origin of Product |
United States |
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